2-Amino-1-(4-methoxypiperidin-1-yl)ethanone
Description
2-Amino-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic organic compound featuring a 2-aminoethanone backbone linked to a 4-methoxypiperidine ring. This structure combines a ketone group, an amine moiety, and a methoxy-substituted piperidine, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-amino-1-(4-methoxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBXLBICNISNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Amino-1-(4-methoxypiperidin-1-yl)ethanone may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines . Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Cancer Therapy
Antiproliferative Activity:
Recent studies have highlighted the antiproliferative properties of derivatives of 2-amino-1-(4-methoxypiperidin-1-yl)ethanone against various cancer cell lines. For instance, a library of compounds derived from this scaffold was evaluated for their efficacy against esophageal cancer (OC) cell lines, OE33 and FLO-1. The most potent compound showed an EC50 value of 0.56 μM against OE33 cells and 0.70 μM against FLO-1 cells, indicating significant antiproliferative activity .
Structure-Activity Relationship (SAR):
The structure-activity relationship studies suggest that modifications to the methoxy group on the piperidine ring significantly influence the potency of these compounds. For example, the replacement of the methoxy group with other substituents led to a decrease in activity, emphasizing the importance of specific molecular configurations for maintaining biological efficacy .
Pain Management
TRPV1 Antagonism:
The compound has been investigated as a potential antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling pathways. Compounds that incorporate a piperidine moiety have demonstrated enhanced binding affinity and antagonistic activity against TRPV1, indicating their potential as analgesics . Notably, one derivative exhibited a Ki value of 0.2 nM for TRPV1 binding, showcasing its potency as an analgesic candidate .
In Vivo Analgesic Activity:
In vivo studies using neuropathic pain models have shown that derivatives of this compound can provide significant analgesic effects without notable side effects. This suggests that these compounds could serve as effective alternatives to traditional pain management therapies .
Neurodegenerative Disease Treatment
Alzheimer's Disease:
The incorporation of piperidine derivatives into drug designs has been linked to improved pharmacological profiles for Alzheimer's disease treatments. Compounds similar to this compound have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy . The ability to enhance brain exposure while providing antioxidant properties makes these derivatives promising candidates for further development in neurodegenerative disease therapies.
Data Summary Table
| Application Area | Key Findings | Potency/Effectiveness |
|---|---|---|
| Cancer Therapy | Antiproliferative activity against OE33 and FLO-1 cells | EC50 = 0.56 μM (OE33) |
| Pain Management | TRPV1 antagonism leading to analgesic effects | Ki = 0.2 nM |
| Neurodegenerative Diseases | Inhibition of AChE and BuChE; improved brain exposure | Effective against Alzheimer's |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 2-Amino-1-(4-methoxypiperidin-1-yl)ethanone with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Piperidine/Piperazine Derivatives
Compounds with piperidine or piperazine rings are prevalent in medicinal chemistry due to their bioavailability and ability to modulate pharmacokinetics.
Key Observations :
- Salt Forms : Dihydrochloride derivatives (e.g., ) exhibit higher aqueous solubility, critical for in vivo applications.
Aryl-Substituted 2-Aminoethanones
Aryl-substituted analogs often serve as precursors for bioactive molecules or psychoactive substances.
Key Observations :
- Electron-Withdrawing Groups : Chloro, bromo, and nitro substituents (e.g., ) increase molecular polarity and may enhance binding to biological targets.
- Psychoactive Potential: Bromo and iodo analogs (e.g., bk-2C-B) are linked to psychoactive properties, highlighting the importance of substituent choice in drug design .
Heterocyclic and Functionalized Derivatives
Heterocyclic modifications further diversify the pharmacological profile of 2-aminoethanones.
Key Observations :
Biological Activity
2-Amino-1-(4-methoxypiperidin-1-yl)ethanone is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group and a methoxy substituent, which contribute to its pharmacological potential. Research indicates that it may have applications in cancer therapy, neuropharmacology, and as a modulator of various biological pathways.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 178.23 g/mol
- Structure : The compound contains a piperidine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. These include:
- Receptors : The compound selectively binds to receptors involved in neurotransmission and cancer cell proliferation.
- Enzymes : It acts as an inhibitor of certain cytochrome P450 enzymes, impacting drug metabolism and potential drug-drug interactions .
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly through its ability to induce apoptosis in cancer cell lines. Notable findings include:
- Mechanism of Action : The compound triggers apoptotic pathways in various cancer models, suggesting its role as a potential therapeutic agent.
- Case Studies : In vitro studies demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Neuropharmacological Effects
The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications. Its interactions with neurotransmitter systems suggest potential benefits in treating neurological disorders.
Comparative Biological Activity Table
| Compound | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| This compound | Anticancer | ~5 µM (varies by cell line) | |
| 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone | Anticancer | ~10 µM | |
| BAY-299 | Dual Inhibitor | 67 nM |
Research Findings
Recent studies have focused on the structural optimization of piperidine derivatives to enhance their biological activity. Modifications to the methoxy group and the piperidine ring have been shown to significantly impact the potency of these compounds against various targets, including cancer cells and neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
